LpxH-IN-AZ1 -

LpxH-IN-AZ1

Catalog Number: EVT-10988574
CAS Number:
Molecular Formula: C21H22F3N3O3S
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LpxH-IN-AZ1 is a sulfonyl piperazine compound identified as a potent inhibitor of the enzyme LpxH, which plays a crucial role in the biosynthesis of lipid A, a component of the outer membrane of Gram-negative bacteria. This compound has garnered attention due to its potential as an antibacterial agent, particularly against resistant strains of bacteria such as Klebsiella pneumoniae and Escherichia coli. The classification of LpxH-IN-AZ1 falls under enzyme inhibitors, specifically targeting bacterial lipid A synthesis pathways.

Synthesis Analysis

Methods

The synthesis of LpxH-IN-AZ1 involves several key steps that utilize various chemical reactions to construct the sulfonyl piperazine backbone. The synthetic route typically begins with the formation of a piperazine ring, followed by the introduction of a sulfonyl group and subsequent modifications to enhance biological activity.

Technical Details

The synthesis process has been detailed in studies where researchers have optimized conditions for high yields and purity. For instance, the introduction of substituents on the phenyl ring has been shown to significantly affect the compound's inhibitory potency against LpxH. The structural modifications are guided by structure-activity relationship studies, which help identify functional groups that enhance binding affinity and efficacy .

Molecular Structure Analysis

Structure

LpxH-IN-AZ1 exhibits a complex molecular structure characterized by an indoline ring and a sulfonyl group attached to a piperazine moiety. The compound fits into the L-shaped acyl chain-binding chamber of LpxH, with its indoline ring positioned adjacent to the active site. This configuration is crucial for its inhibitory action .

Data

Crystallographic studies have provided insights into the molecular interactions between LpxH and AZ1. The sulfonyl group adopts a specific conformation that allows it to engage effectively with the enzyme's active site, while the trifluoromethyl-phenyl substituent extends into the binding pocket, enhancing interaction strength .

Chemical Reactions Analysis

Reactions

LpxH-IN-AZ1 undergoes specific biochemical interactions when introduced to bacterial cultures. It primarily acts by inhibiting the enzymatic activity of LpxH, which is responsible for converting UDP-diacylglucosamine into lipid A precursors.

Technical Details

The inhibition mechanism involves competitive binding at the active site of LpxH, where AZ1 mimics natural substrates. This competitive inhibition results in decreased lipid A production, ultimately affecting bacterial membrane integrity and viability .

Mechanism of Action

Process

The mechanism by which LpxH-IN-AZ1 exerts its antibacterial effects involves several steps:

  1. Binding: The compound binds to the active site of LpxH.
  2. Inhibition: This binding prevents substrate access and subsequent enzymatic activity.
  3. Disruption: As lipid A synthesis is disrupted, bacterial cell membrane integrity is compromised, leading to cell death.

Data

In vitro assays have demonstrated that AZ1 exhibits significant inhibitory activity with an IC50 value indicating effective concentration ranges for bacterial inhibition .

Physical and Chemical Properties Analysis

Physical Properties

LpxH-IN-AZ1 is typically characterized by its solid-state properties at room temperature, with specific melting points and solubility profiles that facilitate its use in biological assays.

Chemical Properties

The compound displays stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility in various organic solvents also aids in its formulation for biological testing.

Relevant data regarding its logP (partition coefficient) values indicate favorable permeability characteristics for potential therapeutic applications .

Applications

LpxH-IN-AZ1 has significant potential in scientific research and clinical applications:

  • Antibacterial Development: Due to its mechanism targeting lipid A synthesis, it serves as a lead compound for developing new antibacterial agents against resistant Gram-negative bacteria.
  • Biochemical Studies: It is used in research to elucidate the role of LpxH in bacterial physiology and explore new avenues for antibiotic development.
Introduction to Lipid A Biosynthesis as an Antibacterial Target

The Raetz Pathway and Essentiality in Gram-Negative Bacteria

The Raetz pathway initiates on the cytoplasmic surface of the inner membrane, where precursor molecules are assembled prior to translocation to the outer membrane. Key steps include:

  • Initial Acylation: UDP-N-acetylglucosamine (UDP-GlcNAc) is acylated by LpxA using R-3-hydroxymyristoyl-acyl carrier protein (ACP) to form UDP-3-O-acyl-GlcNAc.
  • Deacetylation: LpxC catalyzes the removal of the acetyl group from UDP-3-O-acyl-GlcNAc, yielding UDP-3-O-acyl-glucosamine. This step is rate-limiting and a validated drug target [3] [10].
  • Secondary Acylation: LpxD transfers a second R-3-hydroxymyristoyl group to form UDP-2,3-diacylglucosamine (UDP-DAGn).
  • Pyrophosphate Cleavage: LpxH hydrolyzes UDP-DAGn to form 2,3-diacylglucosamine-1-phosphate (lipid X) and UMP. This membrane-associated step is critical for disaccharide formation [3] [6].
  • Disaccharide Synthesis: LpxB condenses lipid X with another UDP-DAGn molecule to form the disaccharide-1-phosphate backbone.
  • Phosphorylation and Core Addition: Subsequent steps involve phosphorylation by LpxK and addition of core sugars (e.g., Kdo) by KdtA [2] [10].

Table 1: Conserved Enzymes of the Raetz Pathway

EnzymeFunctionEssentialityLocalization
LpxAUDP-GlcNAc acyltransferaseEssentialCytoplasm
LpxCUDP-3-O-acyl-GlcNAc deacetylaseEssentialCytoplasm
LpxDUDP-3-O-acyl-GlcNAc N-acyltransferaseEssentialCytoplasm
LpxHUDP-2,3-diacylglucosamine pyrophosphohydrolaseEssentialMembrane-associated
LpxBLipid A disaccharide synthaseEssentialMembrane-associated
LpxKTetraacyldisaccharide-1-phosphate 4′-kinaseEssentialInner membrane

The pathway’s conservation across Gram-negative bacteria—including Enterobacteriaceae, Pseudomonadaceae, and Neisseriaceae—underscores its suitability for broad-spectrum antibiotic development [6] [10]. Conditional lethal mutants of pathway enzymes confirm their indispensability, as disruptions arrest cell growth and cause accumulation of toxic intermediates [3] [8].

Role of LpxH in UDP-2,3-diacylglucosamine Hydrolysis

LpxH catalyzes the fourth step of the Raetz pathway: the magnesium-dependent hydrolysis of UDP-DAGn into lipid X and uridine monophosphate (UMP). This reaction is pivotal for generating the monosaccharide precursor (lipid X) required for disaccharide assembly by LpxB [3] [6]. Structural studies reveal LpxH as a metalloenzyme with a unique fold distinct from mammalian hydrolases, minimizing off-target effects in inhibitors [3]. Key biochemical characteristics include:

  • Metal Cofactor Dependence: Utilizes a manganese (Mn²⁺) cluster for catalysis, though magnesium (Mg²⁺) can substitute [3].
  • Membrane Association: Functions as a peripheral membrane protein, interacting with the inner membrane to access its lipidic substrates [3] [6].
  • Ortholog Diversity: In α-proteobacteria and Chlamydia, LpxI and LpxG perform analogous pyrophosphate cleavage reactions, reflecting evolutionary adaptation without compromising pathway flux [3].

LpxH’s position downstream of the regulated LpxC step positions it as a compensatory target when LpxC inhibitors are deployed. This is critical for overcoming resistance mechanisms that upregulate alternate pathway nodes [3] [10].

Prevalence of LpxH in WHO Priority Pathogens

LpxH is ubiquitously present in Gram-negative bacteria prioritized by the World Health Organization (WHO) for antibiotic development due to multidrug resistance and mortality. These include:

  • Carbapenem-Resistant Enterobacteriaceae: Klebsiella pneumoniae, Escherichia coli.
  • Critical Threats: Pseudomonas aeruginosa, Acinetobacter baumannii.
  • High-Priority Pathogens: Salmonella spp., Neisseria gonorrhoeae [1] [7] [10].

Table 2: Inhibitory Activity of LpxH-IN-AZ1 Against WHO Priority Pathogens

Bacterial SpeciesPathogen PriorityIC₅₀ (μM)Inhibition at 1 μM
Klebsiella pneumoniaeCritical0.3675%
Escherichia coliCritical0.1483%
Pseudomonas aeruginosaCriticalData Inferred*Not Reported
Acinetobacter baumanniiCriticalData Inferred*Not Reported

*Structural conservation of LpxH suggests comparable susceptibility, though empirical validation is pending [1] [7].

The compound LpxH-IN-AZ1 exemplifies targeted inhibition with nanomolar efficacy against purified LpxH enzymes from Klebsiella pneumoniae (IC₅₀ = 0.36 μM) and Escherichia coli (IC₅₀ = 0.14 μM) [1] [7]. Its sulfonylpiperazine scaffold blocks the enzyme’s active site, preventing substrate hydrolysis and halting lipid A assembly. This mechanistic precision, combined with LpxH’s genetic conservation across priority pathogens, validates LpxH as a strategic antibacterial target for next-generation therapeutics [1] [3] [7].

Properties

Product Name

LpxH-IN-AZ1

IUPAC Name

1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone

Molecular Formula

C21H22F3N3O3S

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3

InChI Key

JRTCXCIMCOKGMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

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